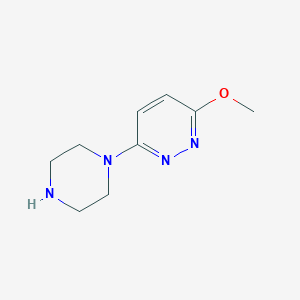

3-甲氧基-6-哌嗪-1-基吡哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

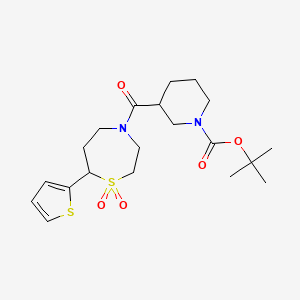

The compound "3-Methoxy-6-piperazin-1-ylpyridazine" is a derivative of pyridazine, which is a heterocyclic aromatic organic compound. Pyridazine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a piperazine moiety often confers pharmacological properties, making these compounds valuable in drug discovery and medicinal chemistry.

Synthesis Analysis

The synthesis of pyridazine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process starting with pyridine and 3,6-dichloropyridazine, followed by conjugation with corresponding secondary amines . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves the acetylation of ferulic acid, reaction with piperazine, and subsequent deacetylation . These methods demonstrate the versatility and complexity of synthesizing pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can significantly influence their biological activity. For example, the introduction of a piperazine ring to the pyridazine core can lead to compounds with potent biological activities, as seen in the case of oxazolidinone antibacterial agents . The structural modifications can also affect the drug's pharmacokinetics, as seen with benzoylpiperidine-based SCD-1 inhibitors, which exhibit good oral bioavailability .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. The reaction of 3-methoxypyridazine with hydrogen peroxide yields a mono-N-oxide compound, which can be further transformed into other derivatives such as 3-methoxy-6-chloropyridazine . These reactions are crucial for the development of new compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and drug development. For instance, the solubility and stability of a compound can affect its bioavailability and therapeutic potential. The pharmacological evaluation of synthesized compounds, including their biological activity and safety profile, is an essential step in the drug discovery process .

科学研究应用

抗病毒特性

3-甲氧基-6-哌嗪-1-基吡哒嗪表现出显着的抗病毒特性,特别是作为鼻病毒的抑制剂。研究表明,它可以在不抑制 HeLa 细胞生长的浓度下抑制不同的鼻病毒血清型。该化合物将易感血清型的产量大幅降低的能力表明其作为病毒感染治疗剂的潜力 (Andries 等人,2005 年).

代谢激活和遗传毒性

另一项研究重点关注了与 3-甲氧基-6-哌嗪-1-基吡哒嗪在结构上相似的化合物的遗传毒性。它强调了代谢激活在其遗传毒性作用中的作用,提供了对其代谢和使用它相关的潜在风险的见解 (Kalgutkar 等人,2007 年).

前列腺癌治疗中的应用

对与 3-甲氧基-6-哌嗪-1-基吡哒嗪在结构上相似的化合物的研究已显示出在治疗晚期前列腺癌方面的前景。对该化合物结构的修饰导致了有效的雄激素受体下调剂的开发,突出了其在癌症治疗中的潜力 (Bradbury 等人,2013 年).

抗菌和抗真菌应用

该化合物还因其抗菌和抗真菌活性而受到研究。一项关于 3-甲氧基-6-哌嗪-1-基吡哒嗪衍生物的研究揭示了它们作为 HIV-1 RT 抑制剂的潜力,表明它们可能用于 HIV 治疗 (Chander 等人,2016 年)。另一篇研究论文讨论了其在心房颤动治疗中的潜在应用,展示了其多样化的治疗可能性 (Hancox 和 Doggrell,2010 年).

代谢稳定性

还对哌嗪-1-基吡哒嗪的代谢谱进行了研究,重点关注它们在体外快速固有清除率。这项研究对于了解该化合物的药代动力学以及提高其稳定性和功效至关重要 (Llona-Minguez 等人,2017 年).

抗癌和抗结核研究

3-甲氧基-6-哌嗪-1-基吡哒嗪衍生物在各种研究中显示出显着的抗癌和抗结核活性,表明它们在这些领域作为有效治疗的潜力 (Mallikarjuna 等人,2014 年).

抗组胺活性

研究还证明了与 3-甲氧基-6-哌嗪-1-基吡哒嗪在结构上相关的化合物的抗组胺活性,表明它们可用于治疗过敏和相关疾病 (Gyoten 等人,2003 年).

作用机制

Target of Action

The primary targets of 3-Methoxy-6-piperazin-1-ylpyridazine are the Genome polyproteins HRV-14 and HRV-1A . These polyproteins play a crucial role in the life cycle of the human rhinovirus, which is responsible for the common cold .

Mode of Action

3-Methoxy-6-piperazin-1-ylpyridazine interacts with the Genome polyproteins HRV-14 and HRV-1A .

Biochemical Pathways

Given its targets, it is likely that it impacts the pathways related to viral replication and protein synthesis .

Result of Action

The molecular and cellular effects of 3-Methoxy-6-piperazin-1-ylpyridazine’s action are likely related to its inhibition of viral replication. By targeting the Genome polyproteins HRV-14 and HRV-1A, it could potentially prevent the spread of the virus within the host organism .

属性

IUPAC Name |

3-methoxy-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-9-3-2-8(11-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUQMOCHDLJAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-6-piperazin-1-ylpyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)

methanone](/img/structure/B3003890.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)